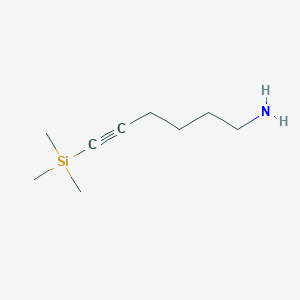
Ethyl 5-(1,3-dioxoisoindolin-2-yl)-1-methoxy-3-methyl-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(1,3-dioxoisoindolin-2-yl)-1-methoxy-3-methyl-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate is a complex organic compound characterized by its unique structure, which includes an isoindoline-1,3-dione moiety and a tetrahydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(1,3-dioxoisoindolin-2-yl)-1-methoxy-3-methyl-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate typically involves multi-step organic reactions. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This intermediate can then undergo further reactions to introduce the tetrahydropyridine ring and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as SiO2-tpy-Nb have been used to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(1,3-dioxoisoindolin-2-yl)-1-methoxy-3-methyl-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Ethyl 5-(1,3-dioxoisoindolin-2-yl)-1-methoxy-3-methyl-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate has several scientific research applications:
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities.
Mecanismo De Acción
The mechanism by which Ethyl 5-(1,3-dioxoisoindolin-2-yl)-1-methoxy-3-methyl-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The isoindoline-1,3-dione moiety is known to interact with various biological molecules, potentially inhibiting or activating specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindoline-1,3-dione scaffold and exhibit similar reactivity and applications.
Indole derivatives: Compounds containing the indole nucleus also show diverse biological activities and are used in various therapeutic applications.
Uniqueness
Ethyl 5-(1,3-dioxoisoindolin-2-yl)-1-methoxy-3-methyl-6-oxo-1,2,3,6-tetrahydropyridine-2-carboxylate is unique due to its combination of the isoindoline-1,3-dione and tetrahydropyridine moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C18H18N2O6 |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
ethyl 5-(1,3-dioxoisoindol-2-yl)-1-methoxy-3-methyl-6-oxo-2,3-dihydropyridine-2-carboxylate |
InChI |
InChI=1S/C18H18N2O6/c1-4-26-18(24)14-10(2)9-13(17(23)20(14)25-3)19-15(21)11-7-5-6-8-12(11)16(19)22/h5-10,14H,4H2,1-3H3 |
Clave InChI |
HXBPOQRTJXGVOB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(C=C(C(=O)N1OC)N2C(=O)C3=CC=CC=C3C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 3-[3-(3-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B15220222.png)
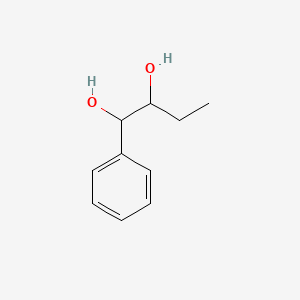
![6-Benzyl-2-thia-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15220236.png)
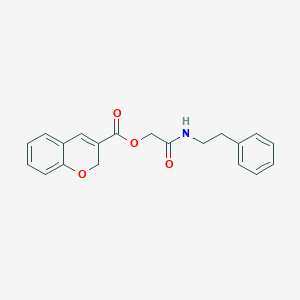
![12-hydroxy-1,10-bis(4-methoxy-2,6-dimethylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B15220250.png)
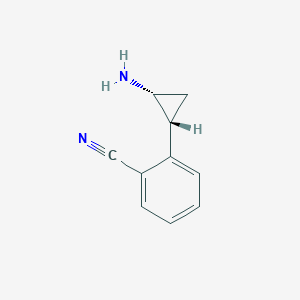
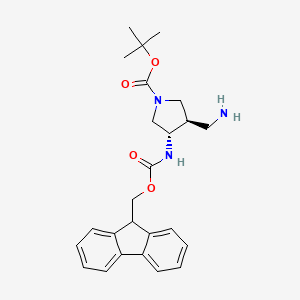
![5-((1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrazine-2-carboxylic acid](/img/structure/B15220285.png)

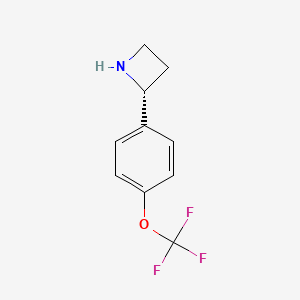
![Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone](/img/structure/B15220296.png)
![6-Benzyl-2-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B15220307.png)

